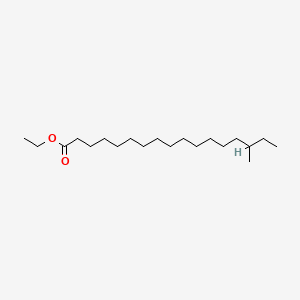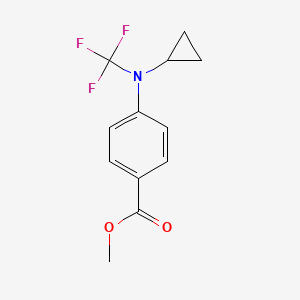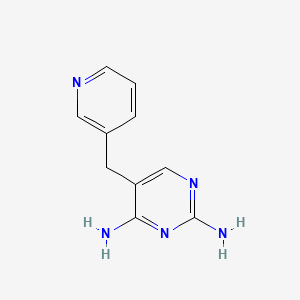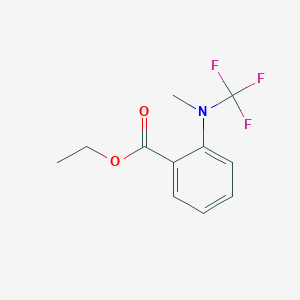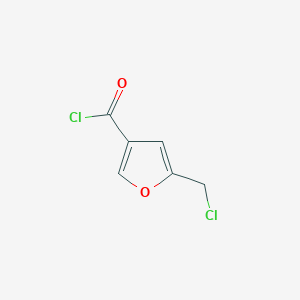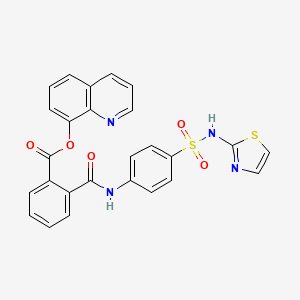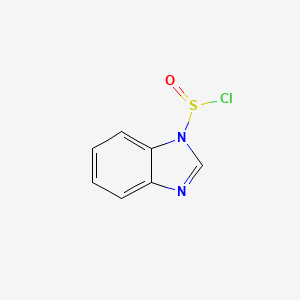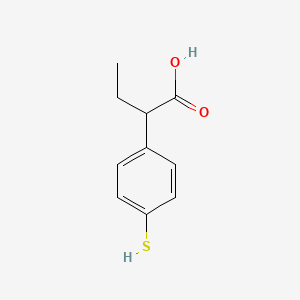
Methyl cyclobutylphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclobutyl-2-phenylacetate is an organic compound that belongs to the class of esters It features a cyclobutyl group and a phenyl group attached to the second carbon of the acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyl-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclobutyl-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with cyclobutanone to form 2-cyclobutyl-2-phenylpropan-1-ol, which is then oxidized to the corresponding carboxylic acid. The final step involves esterification with methanol to yield methyl 2-cyclobutyl-2-phenylacetate.
Industrial Production Methods
Industrial production of methyl 2-cyclobutyl-2-phenylacetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclobutyl-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-cyclobutyl-2-phenylacetic acid.
Reduction: 2-cyclobutyl-2-phenylpropan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclobutyl-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-cyclobutyl-2-phenylacetate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological targets. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyclobutyl-2-phenylacetate can be compared with other esters that have similar structural features:
Methyl 2-cyclopropyl-2-phenylacetate: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Methyl 2-cyclopentyl-2-phenylacetate: The presence of a cyclopentyl group introduces additional ring strain and affects the compound’s reactivity.
Methyl 2-phenylacetate: Lacks the cycloalkyl group, making it less sterically hindered and more reactive in certain reactions.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
methyl 2-cyclobutyl-2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |
InChI-Schlüssel |
RQOONMFMFWKRHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


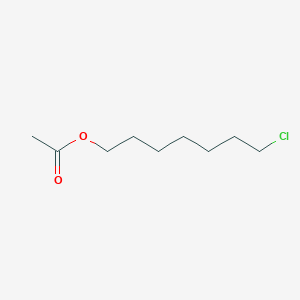
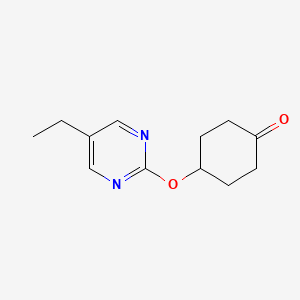

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)

![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
